Methylmalonic Acid

Description

Properties

IUPAC Name |

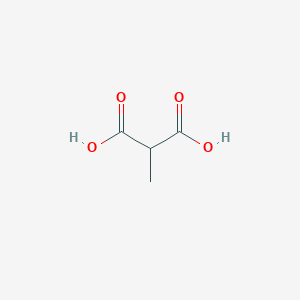

2-methylpropanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4/c1-2(3(5)6)4(7)8/h2H,1H3,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIYVHBGGAOATLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00199549 | |

| Record name | Methylmalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methylmalonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000202 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

679.0 mg/mL | |

| Record name | Methylmalonic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04183 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methylmalonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000202 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

516-05-2, 1215348-94-9 | |

| Record name | Methylmalonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=516-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylmalonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylmalonic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04183 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methylmalonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25201 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methylmalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylmalonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.473 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1215348-94-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLMALONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LL8S712J7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methylmalonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000202 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

135 °C | |

| Record name | Methylmalonic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04183 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methylmalonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000202 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery of Methylmalonic Acid: A Technical and Historical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methylmalonic acid (MMA), a dicarboxylic acid, has transitioned from a chemical curiosity to a crucial biomarker in the diagnosis and management of vitamin B12 deficiency and inherited metabolic disorders. This technical guide provides an in-depth history of the discovery of this compound, detailing the key scientific milestones, the evolution of detection methodologies, and the elucidation of its metabolic significance. The content herein is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the foundational studies that have shaped our current knowledge of MMA, including detailed experimental protocols from seminal publications, quantitative data from early research, and visualizations of the relevant metabolic pathways.

The Chemical Genesis of this compound

While the biological significance of this compound was not realized until the mid-20th century, its existence as a chemical entity predates this. The synthesis of its parent compound, malonic acid, was first achieved in 1858 by the French chemist Victor Dessaignes through the oxidation of malic acid. The synthesis of substituted malonic acids, including this compound, followed as a logical progression in the field of organic chemistry. Early synthetic methods typically involved the alkylation of malonic esters.

A common laboratory-scale synthesis of this compound involves the reaction of diethyl malonate with a methylating agent, such as methyl iodide, in the presence of a base like sodium ethoxide. The resulting diethyl methylmalonate is then hydrolyzed to yield this compound.

The Clinical Emergence: A Marker of Vitamin B12 Deficiency

The story of this compound in a clinical context begins in the early 1960s with the investigation of vitamin B12 deficiency.

The Seminal Observation of Cox and White (1962)

In 1962, E.V. Cox and A.M. White published a landmark paper in The Lancet that first proposed urinary this compound as an index of vitamin B12 deficiency.[1] Their research was a pivotal moment, shifting the understanding of vitamin B12's role in metabolism.

The methodology employed by Cox and White was based on paper chromatography.

-

Sample Preparation: A 24-hour urine sample was collected from patients. An aliquot of the urine was acidified with hydrochloric acid.

-

Extraction: The acidified urine was extracted with diethyl ether. The ether extract, containing the organic acids, was then evaporated to dryness.

-

Chromatography: The dried extract was redissolved in a small volume of ethanol (B145695) and spotted onto Whatman No. 1 filter paper.

-

Development: The chromatogram was developed using a solvent system of n-butanol, acetic acid, and water.

-

Visualization: After drying, the paper was sprayed with a bromocresol green indicator solution. Organic acids appeared as yellow spots on a blue background. The spot corresponding to this compound was identified by comparison with a standard.

Confirmation and Quantification by Barness and Colleagues (1963)

A year later, L.A. Barness and his team confirmed the findings of Cox and White and provided further evidence of the link between this compound excretion and pernicious anemia, a condition caused by vitamin B12 deficiency.[2]

Methylmalonic Aciduria: An Inborn Error of Metabolism

The discovery of persistently high levels of this compound in certain individuals, independent of vitamin B12 deficiency, led to the identification of a new class of metabolic disorders.

The First Description by Oberholzer and Colleagues (1967)

In 1967, V.G. Oberholzer and his team described a new "inborn error of metabolism leading to chronic metabolic acidosis," which they termed "methylmalonic aciduria."[3][4] Their work, published in the Archives of Disease in Childhood, detailed the clinical and biochemical features of two infants with this condition.

Oberholzer and his colleagues utilized a more quantitative method involving column chromatography and colorimetry, adapting a method developed by Giorgio and Plaut in 1965.[5]

-

Ion-Exchange Chromatography: A specific volume of urine was passed through a Dowex anion-exchange resin column.

-

Elution: The column was washed, and then the organic acids were eluted with a formic acid solution.

-

Colorimetric Reaction: The eluate fractions were reacted with diazotized p-nitroaniline, which forms a colored complex with this compound.

-

Spectrophotometry: The absorbance of the colored solution was measured using a spectrophotometer at a specific wavelength, and the concentration of this compound was determined by comparison to a standard curve. An important observation was the appearance of a specific emerald green color, which was a highlight of the investigation.[4]

Elucidation of the Enzymatic Defect by Rosenberg and Colleagues (1968)

The underlying biochemical cause of methylmalonic aciduria was pinpointed in 1968 by Leon E. Rosenberg's group. They demonstrated that the condition was due to a deficiency of the enzyme methylmalonyl-CoA mutase. Their research, published in the New England Journal of Medicine, was a critical step in understanding the molecular basis of this genetic disorder.

The assay to determine methylmalonyl-CoA mutase activity was performed on liver biopsy samples.

-

Homogenate Preparation: A sample of liver tissue was homogenized in a buffered solution.

-

Incubation: The liver homogenate was incubated with a reaction mixture containing radiolabeled methylmalonyl-CoA (typically with a ¹⁴C label).

-

Separation of Products: After the reaction, the mixture was treated to stop the enzymatic activity, and the product, succinyl-CoA, was separated from the unreacted methylmalonyl-CoA using chromatographic techniques.

-

Radioactivity Measurement: The amount of radioactivity in the succinyl-CoA fraction was measured using a scintillation counter. The activity of the methylmalonyl-CoA mutase was then calculated based on the amount of radioactive product formed over a specific time period.

Quantitative Data from Foundational Studies

The following table summarizes the quantitative data on urinary this compound excretion from the key historical publications.

| Study | Patient Population | Condition | Urinary this compound (MMA) Excretion | Notes |

| Cox and White (1962) | Adults | Untreated Pernicious Anemia | Significantly elevated (qualitative) | Detected by paper chromatography. |

| Barness et al. (1963) | 1 Patient | Pernicious Anemia | 750 mg in one 24-hour urine sample | Declined promptly with vitamin B12 therapy.[6] |

| Oberholzer et al. (1967) | 2 Infants | Methylmalonic Aciduria | 230-440 mg/24 hours (Patient 1), 130-260 mg/24 hours (Patient 2) | Persistently high levels despite treatment with alkalies. |

| Rosenberg et al. (1968) | Children | Methylmalonic Aciduria | Persistently elevated levels | Associated with deficient methylmalonyl-CoA mutase activity. |

Metabolic Pathways and Experimental Workflows

The discovery of this compound's role in metabolism was crucial for understanding cellular bioenergetics.

The Propionate Catabolic Pathway

This compound is an intermediate in the catabolism of propionyl-CoA, which is derived from the breakdown of odd-chain fatty acids and the amino acids valine, isoleucine, threonine, and methionine.

Experimental Workflow for the Diagnosis of Methylmalonic Aciduria (Late 1960s)

The following diagram illustrates the general workflow for diagnosing methylmalonic aciduria based on the methodologies of the time.

Conclusion

The history of this compound is a testament to the interplay between clinical observation and fundamental biochemical research. From its initial identification as a marker for vitamin B12 deficiency to the characterization of methylmalonic aciduria as an inborn error of metabolism, the study of this seemingly simple molecule has provided profound insights into human physiology and disease. The pioneering work of scientists in the 1960s laid the groundwork for the development of newborn screening programs and targeted therapies that have saved countless lives. For researchers and professionals in drug development, this history underscores the importance of understanding the fundamental metabolic pathways and the potential for small molecules to serve as powerful diagnostic tools and therapeutic targets. The continued investigation into the pathophysiology of elevated this compound holds promise for the development of novel treatments for these rare but serious metabolic disorders.

References

- 1. This compound excretion: an index of vitamin-B12 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methylmalonate excretion in a patient with pernicious anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methylmalonic aciduria. An inborn error of metabolism leading to chronic metabolic acidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 5. A method for the colorimetric determination of urinary this compound in pernicious anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A method for the colorimetric determination of urinary this compound in pernicious anemia. | Semantic Scholar [semanticscholar.org]

The Biochemical Pathway of Methylmalonic Acid Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biochemical pathways involved in the synthesis of methylmalonic acid. It details the enzymatic reactions, metabolic precursors, and regulatory mechanisms that govern the production of this critical intermediate. Furthermore, this guide delves into the pathophysiology of methylmalonic acidemias, highlighting the clinical significance of this metabolic pathway. Quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided. Visual diagrams generated using the DOT language illustrate the intricate signaling pathways and experimental workflows.

Introduction to this compound Metabolism

This compound (MMA) is a dicarboxylic acid that serves as a key intermediate in the catabolism of several essential amino acids and odd-chain fatty acids.[1] Its metabolism is intrinsically linked to vitamin B12 and is crucial for normal cellular function. Under physiological conditions, methylmalonyl-CoA is converted to succinyl-CoA, which then enters the Krebs cycle for energy production.[2] However, disruptions in this pathway can lead to the accumulation of this compound, resulting in a group of inherited metabolic disorders known as methylmalonic acidemias.[3]

The Core Pathway: From Propionyl-CoA to Succinyl-CoA

The central pathway for this compound metabolism begins with propionyl-CoA, a three-carbon thioester. Propionyl-CoA is derived from several sources, including the catabolism of the amino acids valine, isoleucine, methionine, and threonine, the oxidation of odd-chain fatty acids, and the degradation of the side chain of cholesterol.[4][5] The conversion of propionyl-CoA to succinyl-CoA involves a sequence of three enzymatic reactions that primarily occur within the mitochondria.

Carboxylation of Propionyl-CoA

The first committed step in this pathway is the carboxylation of propionyl-CoA to (S)-methylmalonyl-CoA. This reaction is catalyzed by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC) . The reaction requires ATP and bicarbonate as co-substrates.[6]

Reaction: Propionyl-CoA + HCO₃⁻ + ATP → (S)-Methylmalonyl-CoA + ADP + Pi

Deficiencies in PCC activity lead to propionic acidemia, a related but distinct metabolic disorder characterized by the accumulation of propionyl-CoA and its derivatives.[7]

Epimerization of (S)-Methylmalonyl-CoA

The product of the PCC reaction, (S)-methylmalonyl-CoA, is not the substrate for the subsequent mutase enzyme. Therefore, it must first be converted to its stereoisomer, (R)-methylmalonyl-CoA. This epimerization is catalyzed by the enzyme methylmalonyl-CoA epimerase (MCEE) , also known as methylmalonyl-CoA racemase.[5]

Reaction: (S)-Methylmalonyl-CoA ⇌ (R)-Methylmalonyl-CoA

Isomerization of (R)-Methylmalonyl-CoA to Succinyl-CoA

The final step in this pathway is the isomerization of (R)-methylmalonyl-CoA to succinyl-CoA. This reaction is catalyzed by the mitochondrial enzyme methylmalonyl-CoA mutase (MUT) , which requires 5'-deoxyadenosylcobalamin (a form of vitamin B12) as a cofactor.[8] This isomerization is a rare example of a carbon-skeleton rearrangement in mammalian metabolism.

Reaction: (R)-Methylmalonyl-CoA ⇌ Succinyl-CoA

Defects in the MUT enzyme or in the synthesis of its vitamin B12 cofactor are the primary causes of methylmalonic acidemia.[9] The accumulation of methylmalonyl-CoA leads to its hydrolysis to this compound, resulting in elevated levels in the blood and urine.[7]

Quantitative Data

Table 1: Kinetic Parameters of Key Enzymes

| Enzyme | Substrate | Km | Vmax | Source |

| Propionyl-CoA Carboxylase (PCC) | Propionyl-CoA | 0.29 mM | - | [10] |

| ATP | 0.08 mM | - | [6] | |

| Bicarbonate | 3.0 mM | - | [6] | |

| Methylmalonyl-CoA Mutase (MUT) | Adenosylcobalamin | Increased 40- to 900-fold in mutations | 0.2% to nearly 100% of wild-type | [11][12] |

Table 2: Concentrations of this compound (MMA)

| Analyte | Condition | Fluid | Concentration | Source |

| This compound (MMA) | Normal | Blood (Serum) | < 0.40 µmol/L | [13] |

| Normal | Urine | Up to 4.0 mmol/mol creatinine | [13] | |

| Vitamin B12 Deficiency (Mild) | Serum | > 400 nmol/L | [14] | |

| Methylmalonic Acidemia | Serum | > 40,000 nmol/L | [14] | |

| Propionyl-CoA | Propionic Acidemia/Methylmalonic Acidemia | Intracellular | 2.5 to 27 µM | [15] |

Experimental Protocols

Measurement of Methylmalonyl-CoA Mutase (MUT) Activity

This protocol is based on the permanganate (B83412) oxidation assay and quantification of succinyl-CoA by HPLC.[16][17]

Materials:

-

Fibroblast or lymphocyte cell lysate

-

Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

(R,S)-Methylmalonyl-CoA

-

Adenosylcobalamin (AdoCbl)

-

Permanganate solution

-

HPLC system with a reverse-phase column

-

Succinyl-CoA standard

Procedure:

-

Prepare cell lysates from patient fibroblasts or lymphocytes.

-

Set up the reaction mixture containing the cell lysate, reaction buffer, and AdoCbl. Pre-incubate to allow for holoenzyme formation.

-

Initiate the reaction by adding methylmalonyl-CoA. Incubate at 37°C for a defined period.

-

Stop the reaction by adding a quenching solution (e.g., acid).

-

Separate the product, succinyl-CoA, from the substrate, methylmalonyl-CoA, using reverse-phase HPLC.

-

Quantify the amount of succinyl-CoA produced by comparing the peak area to a standard curve.

-

Enzyme activity is typically expressed as nmol of succinyl-CoA produced per minute per mg of protein.

Assay for Propionyl-CoA Carboxylase (PCC) Activity

This protocol utilizes the incorporation of radiolabeled bicarbonate into propionyl-CoA.[18][19]

Materials:

-

Cell lysate (fibroblasts or lymphocytes)

-

Assay buffer (e.g., Tris-HCl, pH 8.0)

-

Propionyl-CoA

-

ATP

-

MgCl₂

-

[¹⁴C]NaHCO₃ (radiolabeled bicarbonate)

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Procedure:

-

Prepare cell lysates from patient samples.

-

The reaction mixture is prepared containing assay buffer, propionyl-CoA, ATP, MgCl₂, and cell lysate.

-

The reaction is initiated by the addition of [¹⁴C]NaHCO₃.

-

Incubate the reaction at 37°C for a specific time.

-

The reaction is terminated by the addition of TCA, which also precipitates the protein.

-

The excess, unreacted [¹⁴C]NaHCO₃ is removed by acidification and subsequent evaporation of the resulting ¹⁴CO₂.

-

The radioactivity incorporated into the acid-stable product (methylmalonyl-CoA) is measured by liquid scintillation counting.

-

PCC activity is calculated based on the amount of radioactivity incorporated over time, normalized to the protein concentration.

Quantification of this compound (MMA) in Biological Samples

This protocol describes a common method using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14][20][21]

Materials:

-

Serum or plasma sample

-

Internal standard (e.g., deuterated MMA, MMA-d3)

-

Protein precipitation agent (e.g., methanol (B129727) or acetonitrile)

-

LC-MS/MS system with an appropriate column (e.g., C18)

Procedure:

-

To a known volume of serum or plasma, add a known amount of the internal standard (MMA-d3).

-

Precipitate the proteins by adding a protein precipitation agent.

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for analysis.

-

Inject the supernatant into the LC-MS/MS system.

-

Separate MMA and its internal standard from other matrix components using liquid chromatography.

-

Detect and quantify MMA and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The transition for MMA is typically m/z 117 → 73.[21]

-

The concentration of MMA in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizations

References

- 1. testing.com [testing.com]

- 2. HPLC assay for methylmalonyl-CoA epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolated Methylmalonic Acidemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Methylmalonic Acidemia: Overview, Etiology and Neuropathology, Evaluation of Methylmalonic Acidemia [emedicine.medscape.com]

- 5. Methylmalonyl CoA epimerase - Wikipedia [en.wikipedia.org]

- 6. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]

- 7. Pathophysiology Of Methylmalonic Acidemia - Klarity Health Library [my.klarity.health]

- 8. Methylmalonyl-CoA mutase - Wikipedia [en.wikipedia.org]

- 9. Methylmalonic Acidemia Diagnosis by Laboratory Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Expression and kinetic characterization of methylmalonyl-CoA mutase from patients with the mut- phenotype: evidence for naturally occurring interallelic complementation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. my.clevelandclinic.org [my.clevelandclinic.org]

- 14. A Simple and Sensitive Method for Quantitative Measurement of this compound by Turbulent Flow Chromatography and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. Assay of methylmalonyl CoA mutase with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Propionyl-CoA Carboxylase – Supra-Regional Assay Service [sas-centre.org]

- 19. Case Western Reserve University [case.edu]

- 20. Quantitation of this compound in plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. sve.mydms.dk [sve.mydms.dk]

The Physiological and Pathophysiological Roles of Methylmalonic Acid in Humans: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylmalonic acid (MMA) is a dicarboxylic acid that serves as a crucial intermediate in the catabolism of several amino acids and fatty acids.[1] Under normal physiological conditions, MMA is present in trace amounts in the blood and urine, reflecting an efficient metabolic processing system.[1][2] However, the accumulation of MMA is a hallmark of certain inherited metabolic disorders, collectively known as methylmalonic acidemias, and serves as a sensitive biomarker for vitamin B12 (cobalamin) deficiency.[3][4] Elevated levels of MMA are not merely an indicator of metabolic dysfunction but are increasingly recognized as a direct contributor to cellular toxicity, particularly affecting the nervous and renal systems.[5][6][7][8] This technical guide provides a comprehensive overview of the metabolism of MMA, its physiological functions, and the molecular mechanisms underlying its pathophysiology, with a focus on experimental methodologies relevant to research and drug development.

Biochemical Pathways of this compound Metabolism

The metabolism of this compound is intrinsically linked to the catabolism of several key biomolecules. The primary pathway involves the conversion of propionyl-CoA to succinyl-CoA, a critical anaplerotic reaction that replenishes intermediates of the citric acid cycle.[9]

Sources of Propionyl-CoA:

-

Amino Acids: The catabolism of valine, isoleucine, methionine, and threonine is a major source of propionyl-CoA.[9][10]

-

Odd-Chain Fatty Acids: The final three carbons of odd-chain fatty acids are cleaved to form propionyl-CoA.[9][10]

-

Cholesterol: The side chain of cholesterol is also a precursor to propionyl-CoA.[9][10]

-

Gut Microbiota: Bacterial fermentation in the gut produces propionic acid, which can be converted to propionyl-CoA.[9]

Conversion of Propionyl-CoA to Succinyl-CoA: This conversion is a three-step enzymatic process that occurs within the mitochondria:

-

Carboxylation: Propionyl-CoA is carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC) to form D-methylmalonyl-CoA.[9]

-

Epimerization: D-methylmalonyl-CoA is then converted to its stereoisomer, L-methylmalonyl-CoA, by the enzyme methylmalonyl-CoA epimerase.[9]

-

Isomerization: The final and crucial step is the isomerization of L-methylmalonyl-CoA to succinyl-CoA, catalyzed by the enzyme methylmalonyl-CoA mutase (MMUT). This reaction is dependent on the cofactor 5'-deoxyadenosylcobalamin, an active form of vitamin B12.[9][11]

This compound is formed when the conversion of methylmalonyl-CoA to succinyl-CoA is impaired. The accumulated methylmalonyl-CoA is then hydrolyzed to MMA and CoA by the enzyme D-methylmalonyl-CoA hydrolase.[9]

Pathophysiology of Elevated this compound

Methylmalonic Acidemia (MMAemia)

Methylmalonic acidemia is a group of autosomal recessive inherited metabolic disorders characterized by the accumulation of MMA in bodily fluids.[5][10] These disorders are primarily caused by a deficiency in the methylmalonyl-CoA mutase (MMUT) enzyme or by defects in the synthesis of its cofactor, adenosylcobalamin.[5]

| Type of Isolated MMAemia | Defective Gene | Enzyme/Protein Affected | Description |

| mut0 | MMUT | Methylmalonyl-CoA mutase | Complete absence of enzyme activity.[12] |

| mut- | MMUT | Methylmalonyl-CoA mutase | Partial enzyme activity.[12] |

| cblA | MMAA | Cobalamin A protein | Defect in the synthesis of adenosylcobalamin.[12] |

| cblB | MMAB | Cobalamin B protein | Defect in the synthesis of adenosylcobalamin.[12] |

| cblD-MMA | MMADHC | Cobalamin D protein | Defect in the synthesis of adenosylcobalamin.[12] |

| epimerase deficiency | MCEE | Methylmalonyl-CoA epimerase | Deficiency of the epimerase enzyme.[12] |

Table 1. Classification of Isolated Methylmalonic Acidemias.

The clinical manifestations of MMAemia can range from mild to life-threatening and often appear in early infancy.[13] Symptoms can include vomiting, dehydration, lethargy, seizures, developmental delays, and intellectual disability.[7][13][14] The accumulation of MMA and other toxic metabolites leads to severe metabolic acidosis, hyperammonemia, and can cause long-term complications such as chronic kidney disease and neurological damage.[7][14]

Vitamin B12 Deficiency

Elevated MMA is a highly sensitive and specific marker for vitamin B12 deficiency.[4][11] When vitamin B12 is deficient, the activity of methylmalonyl-CoA mutase is reduced, leading to the accumulation of methylmalonyl-CoA and its subsequent hydrolysis to MMA.[11] MMA levels can be elevated even in subclinical B12 deficiency, before the appearance of hematological signs like macrocytic anemia.[4]

| Analyte | Sample Type | Normal Range | Elevated (Indicative of B12 Deficiency) |

| This compound | Serum/Plasma | < 0.40 µmol/L | > 0.40 µmol/L |

| This compound | Urine | < 4.0 mmol/mol creatinine | > 4.0 mmol/mol creatinine |

Table 2. Reference Ranges for this compound.[15]

Cellular and Molecular Mechanisms of MMA Toxicity

The toxicity of elevated MMA is multifactorial, with mitochondrial dysfunction and oxidative stress being central to its pathophysiology.

Elevated MMA directly impairs mitochondrial function through several mechanisms:

-

Inhibition of the Krebs Cycle: MMA competitively inhibits succinate (B1194679) dehydrogenase (Complex II of the electron transport chain), a key enzyme in both the Krebs cycle and oxidative phosphorylation.[5] This disrupts the flow of electrons and reduces the production of ATP.

-

Disruption of the Electron Transport Chain (ETC): Besides inhibiting Complex II, MMA has been shown to inhibit other ETC complexes, further impairing cellular respiration and energy production.[6][14]

-

Impaired ATP Synthesis: The overall disruption of the Krebs cycle and ETC leads to a significant reduction in ATP synthesis, compromising cellular energy homeostasis.[6]

The mitochondrial dysfunction induced by MMA leads to increased production of reactive oxygen species (ROS).[6][16] This occurs due to the inefficient transfer of electrons along the ETC, which results in the leakage of electrons and their reaction with molecular oxygen to form superoxide (B77818) radicals. The resulting oxidative stress causes widespread cellular damage:

-

Lipid Peroxidation: ROS can damage cellular membranes through lipid peroxidation.

-

Protein Oxidation: Proteins can be oxidized, leading to loss of function.

-

DNA Damage: Oxidative damage to DNA can lead to mutations and genomic instability.

The central nervous system is particularly vulnerable to the toxic effects of MMA due to its high energy demand.[7] The accumulation of MMA in the brain leads to:

-

Neuronal Apoptosis: MMA can induce programmed cell death in neurons.[5][8]

-

Glial Cell Activation: MMA can activate glial cells, leading to neuroinflammation.[14]

-

Demyelination: The accumulation of propionyl-CoA, a precursor to methylmalonyl-CoA, can interfere with myelin synthesis, leading to demyelination.[17]

-

Excitotoxicity: Impaired energy metabolism can lead to excitotoxicity, a process where excessive stimulation of glutamate (B1630785) receptors leads to neuronal damage.

Recent research has highlighted the role of aberrant post-translational modifications in the pathophysiology of MMAemia. The accumulation of methylmalonyl-CoA can lead to the non-enzymatic acylation of proteins, a process termed "methylmalonylation." This modification can alter the function of key metabolic enzymes and contribute to the disease phenotype.[14][18]

Experimental Methodologies

Quantification of this compound

The gold standard for the quantification of MMA in biological fluids is mass spectrometry, typically coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS).

Detailed Protocol for MMA Quantification by LC-MS/MS:

-

Sample Preparation:

-

A small volume of plasma, serum, or urine is used.

-

An internal standard (e.g., deuterated MMA) is added to each sample for accurate quantification.

-

Proteins are precipitated by adding an organic solvent (e.g., acetonitrile) and removed by centrifugation.

-

-

Chromatographic Separation:

-

The supernatant is injected into a liquid chromatograph.

-

MMA is separated from other metabolites on a C18 reverse-phase column using a gradient of mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid).

-

-

Mass Spectrometric Detection:

-

The eluent from the LC is introduced into a tandem mass spectrometer.

-

MMA is ionized, typically using electrospray ionization (ESI) in negative mode.

-

The precursor ion for MMA is selected and fragmented.

-

Specific product ions are monitored for quantification (Multiple Reaction Monitoring - MRM).

-

-

Data Analysis:

-

The peak area ratio of MMA to the internal standard is calculated.

-

The concentration of MMA in the sample is determined by comparing this ratio to a standard curve prepared with known concentrations of MMA.

-

Assessment of Mitochondrial Function and Oxidative Stress

Several in vitro assays are available to study the effects of MMA on mitochondrial function and oxidative stress.

| Parameter | Experimental Method | Principle |

| Mitochondrial Respiration | Seahorse XF Analyzer | Measures the oxygen consumption rate (OCR) to assess mitochondrial respiration in live cells. |

| ETC Complex Activity | Spectrophotometric assays | Measures the activity of individual ETC complexes in isolated mitochondria or cell lysates. |

| ROS Production | Fluorescent probes (e.g., DCFDA, MitoSOX) | These probes become fluorescent upon oxidation by ROS and can be measured by fluorometry or flow cytometry. |

| Lipid Peroxidation | TBARS assay | Measures malondialdehyde, a byproduct of lipid peroxidation. |

| Protein Carbonylation | DNPH assay | Detects carbonyl groups introduced into proteins by oxidative stress. |

Table 3. Common Experimental Protocols for Assessing Mitochondrial Function and Oxidative Stress.

Animal Models

Animal models have been instrumental in elucidating the pathophysiology of MMAemia and for testing potential therapeutic strategies.[19][20][21]

| Animal Model | Genetic Modification | Key Features | Applications |

| Murine (Mut-/-) | Knockout of the Mut gene | Neonatal lethality, high levels of MMA and propionylcarnitine.[22] | Studying the severe, early-onset form of the disease; testing gene and cell therapies.[22] |

| Humanized Murine (Mut-/-;MUT2h) | Mut knockout with human MUT transgene | Partial rescue of neonatal lethality, chronic elevation of MMA.[19] | Investigating long-term complications of MMAemia.[19] |

| Zebrafish (mmut-/-) | Knockout of the mmut gene | Rapid development, amenable to high-throughput screening.[19] | Drug screening and studying developmental aspects of the disease.[19] |

Table 4. Animal Models of Methylmalonic Acidemia.

Conclusion

This compound, while a minor metabolite under normal physiological conditions, plays a significant role in human health and disease. Its accumulation, due to either genetic defects in its metabolic pathway or vitamin B12 deficiency, leads to a cascade of deleterious cellular events, with mitochondrial dysfunction and oxidative stress at its core. This results in a multisystemic disorder with particularly severe consequences for the central nervous and renal systems. A thorough understanding of the molecular mechanisms of MMA toxicity is paramount for the development of novel therapeutic interventions for methylmalonic acidemia and for managing the neurological complications associated with vitamin B12 deficiency. The experimental methodologies outlined in this guide provide a framework for researchers and drug development professionals to further investigate the complex roles of this compound and to explore new avenues for treatment.

References

- 1. This compound – key marker of vitamin B12 status and metabolism - biocrates life sciences gmbh [biocrates.com]

- 2. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]

- 3. This compound (MMA) Test: MedlinePlus Medical Test [medlineplus.gov]

- 4. testing.com [testing.com]

- 5. Frontiers | Methylmalonic acidemia: Neurodevelopment and neuroimaging [frontiersin.org]

- 6. Mitochondrial Distress in Methylmalonic Acidemia: Novel Pathogenic Insights and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neurological Manifestations Of Methylmalonic Acidemia - Klarity Health Library [my.klarity.health]

- 8. Methylmalonic acidemia: Neurodevelopment and neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. Methylmalonic acidemias - Wikipedia [en.wikipedia.org]

- 11. pernicious-anaemia-society.org [pernicious-anaemia-society.org]

- 12. Isolated Methylmalonic Acidemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. New insights into the pathophysiology of methylmalonic acidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. my.clevelandclinic.org [my.clevelandclinic.org]

- 16. Methylmalonic acidaemia leads to increased production of reactive oxygen species and induction of apoptosis through the mitochondrial/caspase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pathophysiology Of Methylmalonic Acidemia - Klarity Health Library [my.klarity.health]

- 18. New insights into the pathophysiology of methylmalonic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Animal models of methylmalonic acidemia: insights and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Animal models of methylmalonic acidemia: insights and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Animal models of methylmalonic acidemia: insights and challenges | CoLab [colab.ws]

- 22. Mouse Models for Methylmalonic Aciduria | PLOS One [journals.plos.org]

The Crossroads of Amino Acid Catabolism: A Technical Guide to Methylmalonic Acid as a Metabolic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylmalonic acid, a dicarboxylic acid, serves as a critical intermediate in the catabolism of several essential amino acids. This technical guide provides an in-depth exploration of the biochemical pathway that channels carbon skeletons from isoleucine, valine, threonine, and methionine into the Krebs cycle via methylmalonyl-CoA. We will delve into the enzymatic reactions, their kinetics, and the requisite cofactors that govern this metabolic route. Furthermore, this guide will present detailed experimental protocols for the quantitative analysis of key enzymes and metabolites, alongside visualizations of the metabolic pathway, experimental workflows, and diagnostic strategies. Understanding this pathway is paramount for researchers and drug development professionals, as defects in this metabolic sequence lead to the serious genetic disorder, methylmalonic acidemia.

Introduction: The Metabolic Fate of Propionyl-CoA Precursors

The catabolism of the amino acids isoleucine, valine, threonine, and methionine, along with odd-chain fatty acids and cholesterol, converges on the formation of a three-carbon thioester, propionyl-CoA. To be utilized in central metabolism, propionyl-CoA must be converted to the Krebs cycle intermediate, succinyl-CoA. This conversion is a three-step enzymatic process in the mitochondrial matrix, with methylmalonyl-CoA as a key intermediate. The accumulation of this compound in biological fluids is a hallmark of metabolic dysfunction in this pathway, leading to a group of inherited metabolic disorders known as methylmalonic acidemias (MMA).[1][2]

The Enzymatic Pathway: From Propionyl-CoA to Succinyl-CoA

The conversion of propionyl-CoA to succinyl-CoA is catalyzed by a trio of enzymes that orchestrate a carboxylation, an epimerization, and a rearrangement reaction.

Propionyl-CoA Carboxylase (PCC)

The first committed step is the ATP-dependent carboxylation of propionyl-CoA to D-methylmalonyl-CoA, catalyzed by propionyl-CoA carboxylase (PCC).[2][3] This enzyme is a biotin-dependent carboxylase.[3]

Methylmalonyl-CoA Epimerase (MCEE)

The product of the PCC reaction, D-methylmalonyl-CoA, is then converted to its stereoisomer, L-methylmalonyl-CoA, by the enzyme methylmalonyl-CoA epimerase (MCEE).[4][5] This epimerization is crucial as the subsequent enzyme in the pathway is specific for the L-isomer.

Methylmalonyl-CoA Mutase (MUT)

The final step is the isomerization of L-methylmalonyl-CoA to succinyl-CoA, a reaction catalyzed by the adenosylcobalamin (vitamin B12)-dependent enzyme, methylmalonyl-CoA mutase (MUT).[6] This reaction is a radical-based rearrangement, a fascinating example of enzymatic catalysis.[6]

Quantitative Data: Enzyme Kinetics

The efficiency of this metabolic pathway is dictated by the kinetic properties of its constituent enzymes. Below is a summary of the available kinetic parameters for these enzymes.

| Enzyme | Substrate(s) | Km (mM) | Vmax | Source Organism | Reference(s) |

| Propionyl-CoA Carboxylase | Propionyl-CoA | 0.29 | - | Human | [3] |

| ATP | 0.08 | - | Human | [3] | |

| Bicarbonate | 3.0 | - | Human | [3] | |

| Methylmalonyl-CoA Mutase (Wild-Type) | Adenosylcobalamin | 0.000025 | 100% (relative) | Human | [7] |

| Methylmalonyl-CoA Mutase (G94V mutant) | Adenosylcobalamin | 0.009 | 0.2% (relative) | Human | [7] |

| Methylmalonyl-CoA Mutase (Y231N mutant) | Adenosylcobalamin | 0.014 | 18% (relative) | Human | [7] |

| Methylmalonyl-CoA Mutase (R369H mutant) | Adenosylcobalamin | 0.011 | 1.8% (relative) | Human | [7] |

| Methylmalonyl-CoA Mutase (G623R mutant) | Adenosylcobalamin | 0.023 | 1.5% (relative) | Human | [7] |

| Methylmalonyl-CoA Mutase (H678R mutant) | Adenosylcobalamin | 0.010 | 0.5% (relative) | Human | [7] |

| Methylmalonyl-CoA Mutase (G717V mutant) | Adenosylcobalamin | 0.010 | 90% (relative) | Human | [7] |

Visualizing the Pathway and Processes

To facilitate a deeper understanding, the following diagrams illustrate the metabolic pathway, a typical experimental workflow for enzyme analysis, and the logical flow of diagnosing methylmalonic acidemia.

Experimental Protocols

Accurate and reproducible experimental methods are essential for studying the this compound pathway. This section provides detailed protocols for key assays.

Methylmalonyl-CoA Mutase (MUT) Activity Assay by HPLC

This protocol describes the measurement of MUT activity by quantifying the formation of succinyl-CoA from methylmalonyl-CoA using reverse-phase high-performance liquid chromatography (HPLC).[8]

Materials:

-

Cell culture medium for fibroblasts or lymphocytes

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein quantification assay kit (e.g., Bradford or BCA)

-

L-methylmalonyl-CoA

-

Adenosylcobalamin (AdoCbl)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Trichloroacetic acid (TCA) or other acid to stop the reaction

-

HPLC system with a C18 reverse-phase column

-

Mobile phase A: 0.1 M sodium phosphate, pH 4.5

-

Mobile phase B: Methanol

-

Succinyl-CoA standard

Procedure:

-

Cell Culture and Lysate Preparation:

-

Culture patient-derived fibroblasts or lymphocytes under standard conditions.

-

Harvest cells, wash with PBS, and lyse using a suitable lysis buffer on ice.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the supernatant using a standard protein assay.

-

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing potassium phosphate buffer, AdoCbl, and the cell lysate. Pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding L-methylmalonyl-CoA.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of cold TCA.

-

Centrifuge to precipitate proteins.

-

-

HPLC Analysis:

-

Filter the supernatant through a 0.22 µm filter.

-

Inject a defined volume of the filtered supernatant onto the HPLC system.

-

Separate the CoA esters using a gradient of mobile phase B in mobile phase A.

-

Detect the CoA esters by their absorbance at 260 nm.

-

-

Quantification:

-

Identify the succinyl-CoA peak based on the retention time of a succinyl-CoA standard.

-

Quantify the amount of succinyl-CoA produced by integrating the peak area and comparing it to a standard curve.

-

Express the MUT activity as nmol of succinyl-CoA formed per hour per mg of protein.

-

Quantification of Urinary this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the determination of this compound (MMA) concentrations in urine using stable-isotope dilution GC-MS.[9][10]

Materials:

-

Urine sample

-

Internal standard: Deuterated this compound (d3-MMA)

-

Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

-

GC-MS system with a capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation and Extraction:

-

To a known volume of urine, add a known amount of the d3-MMA internal standard.

-

Acidify the sample with HCl.

-

Extract the organic acids with ethyl acetate.

-

Separate the organic and aqueous layers by centrifugation.

-

Transfer the ethyl acetate (organic) layer to a clean tube and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

-

Derivatization:

-

To the dried extract, add the derivatizing agent (BSTFA with TMCS).

-

Heat the sample at a specific temperature (e.g., 70°C) for a defined time to form the trimethylsilyl (B98337) (TMS) derivatives of the organic acids.

-

-

GC-MS Analysis:

-

Inject a small volume of the derivatized sample into the GC-MS.

-

Separate the TMS-derivatized compounds on the capillary column using a temperature gradient.

-

Detect the compounds using the mass spectrometer in selected ion monitoring (SIM) mode, monitoring for characteristic ions of MMA-TMS and d3-MMA-TMS.

-

-

Quantification:

-

Calculate the ratio of the peak area of the endogenous MMA to the peak area of the d3-MMA internal standard.

-

Determine the concentration of MMA in the urine sample by comparing this ratio to a standard curve prepared with known concentrations of MMA and the internal standard.

-

Urinary MMA levels are often normalized to creatinine (B1669602) concentration.

-

Stable Isotope Tracing for Metabolic Flux Analysis

Stable isotope tracing is a powerful technique to study the dynamic flow of metabolites through a pathway. This protocol provides a general framework for using stable isotope-labeled amino acids to trace their catabolism through the this compound pathway.[11][12]

Materials:

-

Cell culture system (e.g., mammalian cells)

-

Culture medium deficient in the amino acid to be traced

-

Stable isotope-labeled amino acid (e.g., U-13C-isoleucine)

-

LC-MS/MS system

Procedure:

-

Cell Culture and Labeling:

-

Culture cells in a medium lacking the amino acid of interest.

-

Replace the medium with one containing a known concentration of the stable isotope-labeled amino acid.

-

Incubate the cells for various time points to allow for the incorporation of the labeled carbons into downstream metabolites.

-

-

Metabolite Extraction:

-

At each time point, rapidly quench metabolism (e.g., with cold methanol) and harvest the cells.

-

Extract the intracellular metabolites using a suitable solvent system (e.g., methanol/acetonitrile/water).

-

-

LC-MS/MS Analysis:

-

Analyze the metabolite extracts by LC-MS/MS.

-

Develop a targeted method to detect and quantify the different isotopologues of the intermediates in the this compound pathway (e.g., propionyl-CoA, methylmalonyl-CoA, succinyl-CoA).

-

-

Data Analysis and Flux Calculation:

-

Determine the fractional labeling of each metabolite at each time point.

-

Use metabolic flux analysis software to fit the labeling data to a metabolic model of the pathway.

-

Calculate the metabolic flux, which represents the rate of conversion of one metabolite to another.

-

Conclusion

The catabolism of key amino acids through the this compound pathway is a vital component of cellular metabolism. A thorough understanding of the enzymes, their kinetics, and the methods used to study this pathway is crucial for researchers investigating metabolic diseases and for professionals involved in the development of therapeutic interventions for conditions like methylmalonic acidemia. The technical information and protocols provided in this guide serve as a comprehensive resource for advancing our knowledge and capabilities in this important area of metabolic research.

References

- 1. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]

- 4. Methylmalonyl CoA epimerase - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Methylmalonyl-CoA mutase - Wikipedia [en.wikipedia.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Assay of methylmalonyl CoA mutase with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methylmalonic Acidemia Diagnosis by Laboratory Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitation of urinary this compound by gas chromatography mass spectrometry and its clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Dance of Metabolism: Methylmalonic Acid's Role in the Citric Acid Cycle

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the multifaceted role of methylmalonic acid (MMA) and its CoA ester, methylmalonyl-CoA, in the context of the citric acid (TCA) cycle. While the canonical pathway involves the conversion of methylmalonyl-CoA to the TCA cycle intermediate succinyl-CoA, pathological accumulations of MMA, as seen in methylmalonic acidemia, lead to significant perturbations of mitochondrial energy metabolism. This document details the underlying biochemical mechanisms, the inhibitory effects of MMA on key TCA cycle enzymes, and the consequential impact on cellular function. Furthermore, this guide furnishes detailed experimental protocols for the investigation of these interactions and presents quantitative data to inform research and therapeutic development.

Introduction: The Metabolic Juncture of Propionate (B1217596) Metabolism and the Citric Acid Cycle

The catabolism of several essential amino acids (valine, isoleucine, methionine, and threonine), odd-chain fatty acids, and cholesterol converges on the formation of propionyl-CoA. This three-carbon acyl-CoA is subsequently carboxylated to form methylmalonyl-CoA. In a crucial enzymatic step, methylmalonyl-CoA mutase (MMUT), a vitamin B12-dependent enzyme, isomerizes L-methylmalonyl-CoA to succinyl-CoA, a key intermediate of the citric acid cycle. This conversion represents a vital anaplerotic pathway, replenishing TCA cycle intermediates to maintain cellular energy homeostasis.

However, genetic defects in MMUT or in the biosynthesis of its vitamin B12 cofactor lead to the inherited metabolic disorder methylmalonic acidemia (MMA). This condition is characterized by the accumulation of methylmalonyl-CoA and its hydrolysis product, this compound, in tissues and physiological fluids. The buildup of these metabolites has profound and deleterious effects on mitochondrial function, primarily through the disruption of the TCA cycle.

The Pathophysiological Impact of this compound on the Citric Acid Cycle

The toxicity associated with elevated levels of this compound is largely attributed to its inhibitory effects on key mitochondrial enzymes. This interference with the central hub of cellular metabolism leads to impaired energy production, increased oxidative stress, and the clinical manifestations observed in patients with methylmalonic acidemia.

Direct Inhibition of Citric Acid Cycle Enzymes

The primary mechanism by which MMA disrupts the TCA cycle is through the competitive and non-competitive inhibition of several of its constituent enzymes.

-

Succinate (B1194679) Dehydrogenase (Complex II): this compound is a well-documented inhibitor of succinate dehydrogenase (SDH), the enzyme responsible for the oxidation of succinate to fumarate. This inhibition is of a reversible, competitive nature. The structural similarity between MMA and the natural substrate, succinate, allows MMA to bind to the active site of SDH, thereby impeding its catalytic activity. This blockade has a cascading effect, leading to a reduction in the downstream production of malate (B86768) and oxaloacetate, and a decrease in the electron flow to the electron transport chain.

-

Pyruvate (B1213749) Carboxylase: Methylmalonyl-CoA has been shown to be a potent inhibitor of pyruvate carboxylase, the enzyme that catalyzes the carboxylation of pyruvate to oxaloacetate. This reaction is a critical anaplerotic pathway that replenishes the TCA cycle with oxaloacetate. Inhibition of pyruvate carboxylase by methylmalonyl-CoA exacerbates the depletion of TCA cycle intermediates, further compromising the cycle's capacity.

-

α-Ketoglutarate Dehydrogenase Complex: Emerging evidence suggests that elevated concentrations of propionyl-CoA, which also accumulates in methylmalonic acidemia, can inhibit the α-ketoglutarate dehydrogenase complex. This enzyme complex catalyzes the conversion of α-ketoglutarate to succinyl-CoA.

Disruption of Mitochondrial Energy Metabolism

The inhibition of key TCA cycle enzymes by MMA and its precursors has profound consequences for mitochondrial energy metabolism. The reduced flux through the TCA cycle leads to a decreased production of reducing equivalents (NADH and FADH2), which are essential for the functioning of the electron transport chain and oxidative phosphorylation. This impairment in ATP synthesis can lead to cellular energy deficiency, particularly in tissues with high energy demands such as the brain and kidneys.[1][2]

Quantitative Data on the Inhibition of TCA Cycle Enzymes

The following tables summarize the available quantitative data on the inhibitory effects of this compound and related metabolites on key enzymes of the citric acid cycle and associated pathways.

Table 1: Inhibition of Succinate Dehydrogenase (SDH) by this compound (MMA)

| Tissue/Organism | Apparent K_m for Succinate (mmol/L) | Inhibition Type | K_i for MMA (mmol/L) | Reference |

| Rat Brain | 0.45 | Reversible Competitive | 4.5 | [3] |

| Rat Liver | 0.34 | Reversible Competitive | 2.3 | [3] |

| Rat Liver Mitochondria | - | Competitive | 4.2 ± 0.4 | [4] |

Table 2: Inhibition of Pyruvate Carboxylase by Methylmalonyl-CoA

| Enzyme Source | Inhibitor | Inhibition Type | K_i | Reference |

| Chicken Liver | Methylmalonyl-CoA | Competitive with respect to acetyl-CoA | - | [5] |

| Rat Liver | Methylmalonyl-CoA | - | - | [4] |

Note: Quantitative K_i values for the inhibition of pyruvate carboxylase by methylmalonyl-CoA are not consistently reported in the literature, though the inhibitory effect is well-established.

Visualizing the Metabolic Disruption and Experimental Approaches

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and a general experimental workflow for investigating the impact of this compound on the citric acid cycle.

Metabolic Pathways

Experimental Workflow

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's impact on the citric acid cycle.

Protocol for Isolation of Mitochondria from Cultured Human Fibroblasts

This protocol is adapted from established methods for the differential centrifugation of mitochondria from cultured cells.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Mitochondrial Isolation Buffer (MIB): 210 mM mannitol, 70 mM sucrose, 1 mM EDTA, 10 mM HEPES, pH 7.4, with freshly added protease inhibitors

-

Dounce homogenizer with a tight-fitting pestle

-

Refrigerated centrifuge

Procedure:

-

Grow human fibroblasts (control and patient-derived) to 80-90% confluency in T-175 flasks.

-

Wash the cells twice with ice-cold PBS.

-

Scrape the cells into a conical tube and centrifuge at 500 x g for 5 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in 5 mL of ice-cold MIB.

-

Allow the cells to swell on ice for 15 minutes.

-

Homogenize the cell suspension with 20-30 strokes in a pre-chilled Dounce homogenizer.

-

Transfer the homogenate to a centrifuge tube and spin at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and gently wash the mitochondrial pellet with 1 mL of MIB.

-

Centrifuge again at 10,000 x g for 15 minutes at 4°C.

-

Resuspend the final mitochondrial pellet in a minimal volume of MIB for immediate use or storage at -80°C.

-

Determine the protein concentration of the mitochondrial suspension using a standard protein assay (e.g., Bradford or BCA).

Protocol for Spectrophotometric Assay of Succinate Dehydrogenase (SDH) Activity with this compound Inhibition

This assay measures the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), by SDH.

Materials:

-

Isolated mitochondria (see Protocol 5.1) or cell extracts

-

Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.4, containing 2 mM EDTA

-

Succinate solution (1 M)

-

This compound (MMA) solution (various concentrations)

-

DCPIP solution (1 mM)

-

Phenazine methosulfate (PMS) solution (10 mM)

-

Rotenone (10 mM in ethanol)

-

Potassium cyanide (KCN) (1 M)

-

Spectrophotometer capable of reading at 600 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

800 µL of Assay Buffer

-

10 µL of Rotenone

-

10 µL of KCN

-

50 µL of DCPIP

-

10 µL of PMS

-

-

Add a specific volume of isolated mitochondria (e.g., 50 µg of protein) or cell extract to the cuvette.

-

For inhibitor studies, add the desired concentration of MMA to the cuvette and pre-incubate for 5 minutes at room temperature. For the control, add an equivalent volume of buffer.

-

Initiate the reaction by adding 20 µL of succinate solution.

-

Immediately start monitoring the decrease in absorbance at 600 nm for 5-10 minutes.

-

Calculate the rate of DCPIP reduction from the linear portion of the curve.

-

Enzyme activity is expressed as nmol of DCPIP reduced per minute per mg of protein.

Protocol for Quantification of TCA Cycle Intermediates by LC-MS/MS

This protocol provides a general framework for the analysis of TCA cycle metabolites in cell extracts.

Materials:

-

Cultured cells treated with or without MMA

-

Ice-cold 80% methanol

-

Internal standards (e.g., 13C-labeled TCA cycle intermediates)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Rapidly quench the metabolism of cultured cells by washing with ice-cold saline and then adding ice-cold 80% methanol.

-

Scrape the cells and collect the cell lysate into a microcentrifuge tube.

-

Add internal standards to each sample.

-

Vortex the samples vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant containing the metabolites to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50% acetonitrile) for LC-MS/MS analysis.

-

Inject the samples onto a suitable liquid chromatography column (e.g., a C18 or HILIC column) for separation of the TCA cycle intermediates.

-

Perform detection and quantification using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, with specific transitions for each analyte and internal standard.

-

Quantify the concentration of each TCA cycle intermediate by comparing the peak area of the analyte to that of its corresponding internal standard.

Conclusion and Future Directions

The intricate relationship between this compound and the citric acid cycle highlights a critical nexus in cellular metabolism. The accumulation of MMA and its precursors in methylmalonic acidemia leads to a significant energy deficit through the direct inhibition of key TCA cycle enzymes. This technical guide provides a comprehensive overview of the biochemical underpinnings of this pathology, supported by quantitative data and detailed experimental protocols to facilitate further research.

Future investigations should focus on elucidating the precise inhibitory mechanisms of MMA on a broader range of mitochondrial proteins and exploring the potential for therapeutic interventions that can bypass or mitigate the enzymatic blocks in the TCA cycle. A deeper understanding of these processes is paramount for the development of novel treatments for methylmalonic acidemia and other disorders of mitochondrial metabolism. The continued application of advanced analytical techniques, such as those detailed in this guide, will be instrumental in advancing our knowledge in this critical area of biomedical science.

References

- 1. How do I isolate mitochondria from cell culture? | AAT Bioquest [aatbio.com]

- 2. researchgate.net [researchgate.net]

- 3. Isolation of mitochondria from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitors of Pyruvate Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of the structure and activity of pyruvate carboxylase by acetyl CoA - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Isomerization of Methylmalonyl-CoA to Succinyl-CoA: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the enzymatic conversion of methylmalonyl-CoA to succinyl-CoA, a critical reaction in human metabolism. The content herein is curated for professionals in research, science, and drug development, offering detailed insights into the enzyme methylmalonyl-CoA mutase, its catalytic mechanism, structural biology, and clinical significance, alongside detailed experimental protocols.

Introduction

The isomerization of (R)-methylmalonyl-CoA to succinyl-CoA is a vital step in the catabolism of odd-chain fatty acids, cholesterol, and the amino acids valine, isoleucine, methionine, and threonine.[1][2] This reversible reaction is catalyzed by the mitochondrial enzyme methylmalonyl-CoA mutase (MCM), also known as methylmalonyl-CoA isomerase (EC 5.4.99.2).[2] The product, succinyl-CoA, is a key intermediate in the tricarboxylic acid (TCA) cycle, linking these diverse metabolic pathways to central carbon metabolism. The enzyme's dependence on a vitamin B12 derivative, adenosylcobalamin (AdoCbl), and the radical-based mechanism it employs make it a subject of significant scientific interest.[2][3]

Clinically, deficiencies in methylmalonyl-CoA mutase activity, arising from mutations in the MUT gene, lead to the inherited metabolic disorder methylmalonic acidemia (MMA).[2] This condition is characterized by the accumulation of methylmalonic acid and other toxic metabolites, resulting in a range of severe health issues, including metabolic acidosis, neurological damage, and failure to thrive. Understanding the intricacies of this enzyme is therefore paramount for the development of effective diagnostic and therapeutic strategies for MMA.

The Catalyst: Methylmalonyl-CoA Mutase

Methylmalonyl-CoA mutase is a homodimeric enzyme located in the mitochondrial matrix.[2] Each subunit of the human enzyme is approximately 750 amino acids long.[2] The enzyme's structure has been elucidated through X-ray crystallography, with several structures deposited in the Protein Data Bank (PDB), including entries 1REQ for the enzyme from Propionibacterium shermanii and 2XIJ and 8GJU for the human enzyme.[1][4][5]

The enzyme is composed of two main domains: a catalytic TIM barrel domain that binds the substrate, methylmalonyl-CoA, and a C-terminal domain that binds the adenosylcobalamin cofactor.[4] The active site is situated at the interface of these two domains. A key feature of the enzyme-cofactor interaction is the displacement of the dimethylbenzimidazole ligand of the cobalamin by a histidine residue from the enzyme, a "base-off/His-on" configuration that is crucial for catalysis.[6]

The Catalytic Mechanism: A Radical Rearrangement

The isomerization of methylmalonyl-CoA to succinyl-CoA proceeds through a fascinating and complex radical-based mechanism, which is initiated by the homolytic cleavage of the cobalt-carbon bond of the adenosylcobalamin cofactor.

The key steps of the catalytic cycle are as follows:

-

Homolytic Cleavage: The binding of the substrate, methylmalonyl-CoA, to the enzyme triggers the homolysis of the Co-C bond in adenosylcobalamin. This generates a highly reactive 5'-deoxyadenosyl radical and reduces the cobalt from Co(III) to Co(II).[3]

-

Hydrogen Abstraction: The 5'-deoxyadenosyl radical abstracts a hydrogen atom from the methyl group of methylmalonyl-CoA, forming 5'-deoxyadenosine (B1664650) and a substrate radical.[3]

-

Radical Rearrangement: The substrate radical undergoes rearrangement. The thioester group migrates to the adjacent carbon, resulting in a succinyl-CoA radical.[3]

-

Hydrogen Re-abstraction: The succinyl-CoA radical abstracts a hydrogen atom from the methyl group of the newly formed 5'-deoxyadenosine, yielding the product succinyl-CoA and regenerating the 5'-deoxyadenosyl radical.[3]

-

Reformation of the Cofactor: The 5'-deoxyadenosyl radical recombines with the Co(II) of the cobalamin to reform the adenosylcobalamin cofactor, completing the catalytic cycle and preparing the enzyme for the next reaction.[3]

This intricate mechanism is facilitated by specific amino acid residues within the active site that stabilize the radical intermediates and guide the rearrangement process.

Quantitative Data

The kinetic parameters of methylmalonyl-CoA mutase can vary depending on the source of the enzyme, the presence of mutations, and the specific assay conditions. The following tables summarize key quantitative data reported in the literature.

| Enzyme Source | Substrate | Km | Vmax | Reference |

| Streptomyces erythreus | Methylmalonyl-CoA | 0.31 mM | 0.5 µmol/min/mg | [7] |

| Streptomyces erythreus | Adenosylcobalamin | 0.09 µM | - | [7] |

| Human (Wild-Type) | Adenosylcobalamin | - | 100% (relative) | [8] |

| Human (G94V mutant) | Adenosylcobalamin | Increased 40-900 fold | 0.2% (relative) | [8][9] |

| Human (Y231N mutant) | Adenosylcobalamin | Increased 40-900 fold | 18% (relative) | [8][9] |

| Human (R369H mutant) | Adenosylcobalamin | Increased 40-900 fold | - | [8][9] |

| Human (G623R mutant) | Adenosylcobalamin | Increased 40-900 fold | - | [8][9] |

| Human (H678R mutant) | Adenosylcobalamin | Increased 40-900 fold | - | [8][9] |

| Human (G717V mutant) | Adenosylcobalamin | Increased 40-900 fold | nearly 100% (relative) | [8][9] |

Experimental Protocols

Purification of Methylmalonyl-CoA Mutase

5.1.1. Affinity Chromatography (from Propionibacterium shermanii)

This method utilizes a vitamin B12-sepharose column for a rapid and efficient purification.[10]

-

Cell Lysate Preparation: Harvest P. shermanii cells and resuspend in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.5). Lyse the cells by sonication or French press.

-

Centrifugation: Centrifuge the lysate at high speed to remove cell debris.

-

Affinity Chromatography:

-